5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
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Overview
Description
5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, and a bromine atom attached to the structure. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can be achieved through various methods. One common approach involves the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . Another method includes the cyclization of 4-(2-chlorophenylamino)pyridine into the desired pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: This compound shares a similar core structure but lacks the bromine atom.
Pyrrolopyrazine derivatives: These compounds have a similar scaffold and exhibit a wide range of biological activities.
Uniqueness
5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8BrN3 |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-2,9-10H,3-4H2 |
InChI Key |
WNDRHAQDTXMYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CN=C2Br |
Origin of Product |
United States |
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